![molecular formula C8H7NOS B3244240 Thieno[3,2-b]pyridin-5-ylmethanol CAS No. 161004-98-4](/img/structure/B3244240.png)
Thieno[3,2-b]pyridin-5-ylmethanol
Overview
Description
Thieno[3,2-b]pyridin-5-ylmethanol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-b]pyridin-5-ylmethanol typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminothiophene and 2-bromo-5-chloropyridine, a palladium-catalyzed cross-coupling reaction can be employed to form the thieno[3,2-b]pyridine core. Subsequent reduction and functionalization steps introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Thieno[3,2-b]pyridin-5-ylmethanal or Thieno[3,2-b]pyridin-5-ylcarboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Thieno[3,2-b]pyridin-5-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of Thieno[3,2-b]pyridin-5-ylmethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-b]pyridin-2-ylmethanol
- Thieno[3,2-b]pyridin-2-ylmethanol
- Thieno[2,3-b]pyridin-5-ylmethanol
Uniqueness
Thieno[3,2-b]pyridin-5-ylmethanol is unique due to its specific ring fusion pattern and functional group placement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for targeted research and development.
Biological Activity
Thieno[3,2-b]pyridin-5-ylmethanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-b]pyridine core with a hydroxymethyl group at the 5-position. This unique structure contributes to its electronic properties and reactivity, making it a valuable candidate for medicinal chemistry applications.
Structural Features
Feature | Description |
---|---|
Core Structure | Thieno[3,2-b]pyridine |
Substituent | Hydroxymethyl group at the 5-position |
Potential Applications | Antitumor agents, organic semiconductors |
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The precise pathways through which it exerts its effects are still under investigation, but initial studies suggest that it may influence cell proliferation and apoptosis in cancer cells.
Antitumor Properties
Research indicates that this compound exhibits promising antitumor activity. For instance:
- In vitro Studies : Compounds derived from thieno[3,2-b]pyridine have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) cells. These compounds demonstrated reduced cell viability at nanomolar concentrations .
- Mechanistic Insights : The presence of the hydroxymethyl group is believed to enhance the compound's solubility and bioavailability, leading to improved cellular uptake and efficacy against cancer cells. Modifications to this group have been shown to further enhance antitumor activity by facilitating intracellular cleavage and release of active metabolites .
Other Biological Activities
Beyond antitumor effects, this compound has been explored for its potential antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial and fungal strains; however, further studies are needed to elucidate these effects and the underlying mechanisms involved.
Comparative Studies
This compound can be compared with other thienopyridine derivatives to highlight its unique properties:
Compound Name | Unique Features | Biological Activity |
---|---|---|
Thieno[2,3-b]pyridine | Basic structure; serves as a precursor | Moderate antitumor activity |
5-Hydroxythieno[2,3-b]pyridine | Hydroxyl group at different position | Enhanced solubility; varied activity |
Thieno[3,2-b]quinoline | Contains a quinoline moiety | Known for potent anticancer properties |
Case Studies
- Cell Line Studies : A study conducted on the MDA-MB-231 cell line demonstrated that treatment with this compound resulted in a significant decrease in cancer stem cell populations. The compound's ability to target these cells suggests potential for reducing tumor recurrence and metastasis .
- Prodrug Development : Research into prodrug formulations of thieno derivatives has shown that modifying the hydroxymethyl group can lead to improved pharmacokinetic profiles. Such modifications have resulted in compounds with enhanced anti-proliferative activities against resistant cancer cell lines .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-5-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGNRVWJFZPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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